Beclomethasone-17,20 21-Aldehyde

Description

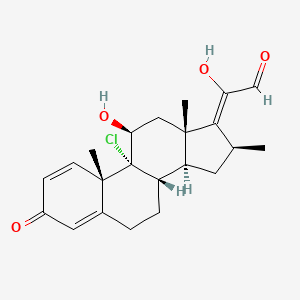

Structure

3D Structure

Properties

IUPAC Name |

(2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,11-12,15-16,18,26-27H,4-5,8,10H2,1-3H3/b19-17-/t12-,15-,16-,18-,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBCQMVHDVBRVFB-NIQJDLCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=C(C=O)O)C)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]\1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2(/C1=C(/C=O)\O)C)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747084 | |

| Record name | (11beta,16beta,17Z)-9-Chloro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4,17-trien-21-al | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174035-77-8 | |

| Record name | (11beta,16beta,17Z)-9-Chloro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4,17-trien-21-al | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Pathways of Formation

The Mattox Rearrangement in Enol Aldehyde Generation

The Mattox rearrangement is a characteristic reaction of corticosteroids that possess a 1,3-dihydroxyacetone (B48652) side chain, such as beclomethasone (B1667900). nih.govresearchgate.net This acid-catalyzed process is a key pathway for the formation of enol aldehydes.

The core of the Mattox rearrangement involves an acid-catalyzed beta-elimination of a water molecule from the 1,3-dihydroxyacetone side chain of the corticosteroid. nih.govresearchgate.net The reaction is initiated by the protonation of the 21-hydroxyl group, which then facilitates the removal of water. This leads to the formation of a carbocation intermediate, which subsequently rearranges to form the more stable enol aldehyde structure. This process transforms the dihydroxyacetone side chain into a 20-hydroxy-17(20)-en-21-aldehyde moiety.

The kinetics and product distribution of the Mattox rearrangement are significantly influenced by the acidic conditions of the reaction environment. The nature of the solvent plays a crucial role, with studies indicating that the formation of enol aldehydes is greatly favored in an aprotic solvent environment compared to a protic one under acidic conditions. nih.gov

The stereochemistry of the parent corticosteroid also dictates the distribution of the resulting E- and Z-isomers of the enol aldehyde. For instance, in a comparative study, the acidic treatment of betamethasone (B1666872) resulted in approximately a 60:40 ratio of the E- to Z-isomer of its corresponding enol aldehyde. Conversely, dexamethasone (B1670325), which differs in the stereochemistry of the 16-methyl group, predominantly yielded the Z-isomer (around 90%). researchgate.net

| Precursor Corticosteroid | Condition | E-Isomer Percentage | Z-Isomer Percentage |

|---|---|---|---|

| Betamethasone | Acidic | ~60% | ~40% |

| Dexamethasone | Acidic | ~10% | ~90% |

Investigation of Precursor Molecules

The primary precursor molecules for the formation of Beclomethasone-17,20 21-Aldehyde are beclomethasone and its esters, most notably beclomethasone dipropionate. researchgate.netresearchgate.net Beclomethasone itself serves as the substrate for the acid-catalyzed Mattox rearrangement. Beclomethasone dipropionate, a prodrug, is hydrolyzed in the body to its active metabolite, beclomethasone 17-monopropionate, and can also be a precursor to the formation of the enol aldehyde, particularly under the specific conditions that favor the rearrangement pathways. researchgate.netsemanticscholar.org The aldehyde is recognized as a degradation and metabolic intermediate of beclomethasone. mdpi.com

Environmental and Solvent Effects on Formation

The rate and pathway of this compound formation are significantly influenced by the chemical environment, including the choice of solvent and the ambient pH.

Solvent choice has a pronounced effect on the formation of enol aldehydes from corticosteroids. Studies comparing reactions in aprotic and protic solvents under acidic conditions have shown that the formation of the enol aldehyde is greatly favored in an aprotic environment. nih.govresearchgate.net This suggests that the polarity and hydrogen-bonding capability of the solvent can either facilitate or hinder the elimination reaction central to the Mattox rearrangement. For betamethasone esters, degradation rate constants have been observed to decrease with increasing solvent polarity.

As previously discussed, pH is a critical determinant of the operative mechanistic pathway for aldehyde formation.

Acidic Conditions (Low pH): Under acidic conditions, the formation of enol aldehydes from corticosteroids like beclomethasone, betamethasone, and dexamethasone is catalyzed via the Mattox rearrangement, which involves the elimination of a water molecule. nih.govresearchgate.netscirp.org

Alkaline Conditions (High pH): Under alkaline conditions, a different pathway emerges, particularly for the 17,21-diesters of these corticosteroids. nih.govresearchgate.net This "Mattox variation pathway" allows for direct conversion of the diester to the enol aldehyde. nih.govresearchgate.net However, for beclomethasone diester, this pathway is less significant due to the competing and predominant elimination of HCl. nih.govresearchgate.net The degradation of dexamethasone has also been shown to be pH-dependent, with instability noted in aqueous media at neutral pH. researchgate.net

| Factor | Condition | Effect on Enol Aldehyde Formation | Source |

|---|---|---|---|

| Solvent | Aprotic | Greatly favors formation under acidic conditions. | nih.govresearchgate.net |

| Protic | Less favorable for formation compared to aprotic solvents. | nih.gov | |

| pH | Acidic | Catalyzes Mattox rearrangement from the parent corticosteroid. | nih.govscirp.org |

| Alkaline | Promotes a variation pathway directly from 17,21-diesters. | nih.govresearchgate.net |

Stereochemical Analysis and Isomerism

Characterization of E- and Z-Isomers of Beclomethasone-17,20 21-Aldehyde

The formation of this compound from beclomethasone (B1667900) or its esters, such as beclomethasone dipropionate, proceeds via the Mattox rearrangement under acidic conditions or a variation of this rearrangement under alkaline conditions. sci-hub.se This process involves the elimination of a water molecule from the dihydroxyacetone side chain, leading to the formation of a C17-C20 double bond and giving rise to the potential for E and Z isomerism. sci-hub.se

Under acidic conditions, the formation of both E- and Z-isomers of this compound has been observed. sci-hub.se Following formation, these isomers can be isolated and characterized. For instance, after subjecting beclomethasone to acidic stress, a single peak corresponding to the enol aldehyde was observed using liquid chromatography-mass spectrometry (LC-MS). nih.gov However, subsequent isolation of this peak by semi-preparative high-performance liquid chromatography (HPLC) and analysis by nuclear magnetic resonance (NMR) spectroscopy confirmed the presence of both the Z- and E-isomers in an approximate ratio of 55:45. nih.gov

Factors Governing E/Z Isomer Ratios Under Different Reaction Conditions

The ratio of E- to Z-isomers of this compound is significantly influenced by the pH of the reaction medium. sci-hub.se

Acidic Conditions:

Under acidic conditions, the Mattox rearrangement of beclomethasone leads to the formation of both E and Z isomers in comparable amounts. nih.gov The enolized side chain at the D-ring can adopt two different orientations, leading to the respective isomers. nih.gov The steric hindrance from the β-oriented methyl group at C-16 and the β-oriented methyl group at C-13 appears to be similar for both orientations of the enolized side chain, resulting in the formation of both isomers without a strong preference for one over the other. nih.gov As mentioned, an approximate isomer ratio of 55:45 (Z to E) has been reported. nih.gov

Furthermore, the choice of solvent can impact the rate of enol aldehyde formation under acidic conditions. Studies on related corticosteroids have shown that the reaction is significantly favored in an aprotic solvent environment compared to a protic one. sci-hub.se

Alkaline Conditions:

The formation of enol aldehydes from 17,21-diesters of corticosteroids, such as beclomethasone dipropionate, can also occur under alkaline conditions, following a pathway that is a variation of the Mattox rearrangement. sci-hub.se However, in the case of beclomethasone 17,21-diester, the formation of the enol aldehyde under alkaline conditions is complicated by a predominant competing reaction involving the elimination of hydrochloric acid from the 9 and 11 positions. sci-hub.se This side reaction significantly reduces the yield of the desired enol aldehydes.

For structurally similar corticosteroids like betamethasone (B1666872), which lacks the 9-chloro substituent, the alkaline-induced rearrangement from its 17,21-dipropionate ester shows a notable preference for the Z-isomer, with a reported Z to E ratio of approximately 3:1. nih.gov This preference is attributed to stereochemical factors, where the transition state leading to the Z-isomer is sterically more favorable. While a specific ratio for beclomethasone under these conditions is not well-established due to the competing elimination reaction, the stereochemical principles suggest that the formation would likely also favor the Z-isomer if the competing reaction were suppressed.

| Corticosteroid Precursor | Reaction Condition | Predominant Isomer | Reported E/Z Isomer Ratio | Governing Factors |

|---|---|---|---|---|

| Beclomethasone | Acidic (Mattox Rearrangement) | Slight preference for Z-isomer | ~45:55 | Similar steric hindrance for both transition states. nih.gov |

| Beclomethasone 17,21-dipropionate | Alkaline (Mattox Variation) | Not applicable | Competing HCl elimination is predominant. sci-hub.se | Structural feature (9-chloro group) facilitates elimination. sci-hub.se |

| Betamethasone 17,21-dipropionate (Analogue) | Alkaline (Mattox Variation) | Z-isomer | ~1:3 | Steric favorability of the transition state leading to the Z-isomer. nih.gov |

Stereochemical Assignments Through Spectroscopic and Synthetic Methods

The definitive assignment of the E- and Z-isomers of this compound relies on a combination of spectroscopic techniques and, where applicable, stereoselective synthetic methods.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation and stereochemical assignment of these isomers. Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly crucial. NOESY experiments can establish the spatial proximity of protons. For instance, a NOE correlation between the aldehyde proton (H-21) and the protons of the C-16 methyl group would be indicative of the E-isomer, while a lack of this correlation and a potential correlation with the C-18 methyl group protons would suggest the Z-isomer. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is instrumental in the initial detection and separation of the isomers. While the E and Z isomers of this compound may co-elute under certain LC conditions, their mass spectra will be identical, confirming their isomeric nature. nih.gov Tandem mass spectrometry (MS/MS) can provide fragmentation patterns that, while often similar for geometric isomers, may show subtle differences in ion abundances that can aid in characterization when compared with reference standards.

Synthetic Methods:

While the formation of this compound is often a result of degradation, stereoselective synthetic routes could theoretically be employed to favor the formation of one isomer over the other. The principles of stereochemical control in related steroidal systems often involve the use of bulky reagents or directing groups to influence the facial selectivity of a reaction. In the context of the Mattox rearrangement and its variants, the inherent stereochemistry of the steroid nucleus plays a dominant role. As observed with related corticosteroids, altering the stereochemistry at C-16 (from β in beclomethasone to α in dexamethasone) dramatically shifts the E/Z ratio, with the α-methyl group strongly directing the formation of the Z-isomer to minimize steric hindrance. nih.gov This highlights that the stereochemical outcome is largely substrate-controlled.

| Method | Application | Key Information Provided |

|---|---|---|

| NMR Spectroscopy (NOESY) | Stereochemical assignment | Through-space correlations between protons, allowing for differentiation of E and Z configurations. nih.gov |

| LC-MS/MS | Separation and identification | Chromatographic separation (or co-elution) and confirmation of isomeric nature through identical mass-to-charge ratios and fragmentation patterns. nih.gov |

| Stereoselective Synthesis | Isomer-specific preparation | Primarily substrate-controlled based on the inherent stereochemistry of the steroid. nih.gov |

Degradation and Further Chemical Transformations of Beclomethasone 17,20 21 Aldehyde

Pathways Leading to Secondary Degradants

The inherent reactivity of the aldehyde group in Beclomethasone-17,20 21-Aldehyde drives its conversion into secondary degradants. A significant pathway involves hydration followed by a unique intramolecular rearrangement.

The degradation cascade is often initiated by the hydration of the aldehyde group. Aldehydes and ketones can react with water in an equilibrium to form 1,1-geminal diols, also known as hydrates. ucalgary.ca While this equilibrium often favors the carbonyl form, certain structural features can stabilize the hydrate. youtube.com

Following hydration, the resulting intermediate can undergo an intramolecular Cannizzaro reaction. The Cannizzaro reaction typically involves the base-induced disproportionation of two molecules of a non-enolizable aldehyde to yield a primary alcohol and a carboxylic acid. wikipedia.org However, in the case of the hydrated this compound, the reaction proceeds intramolecularly. This process involves a hydride transfer, where one aldehyde group is oxidized to a carboxylic acid and the other is reduced to an alcohol within the same molecule. nih.govsemanticscholar.org A proposed mechanism for a similar corticosteroid, betamethasone (B1666872) enol aldehyde, suggests that after hydration, an intramolecular Cannizzaro-type reaction leads to the formation of four diastereomers of 17-deoxy-20-hydroxy-21-oic acid. nih.govresearchgate.netcolab.ws

The reaction sequence can be summarized as:

Nucleophilic Attack: A hydroxide (B78521) ion attacks the carbonyl carbon of the aldehyde.

Hydration: A hydrated intermediate (gem-diol) is formed.

Hydride Transfer: The intermediate collapses, and a hydride ion is transferred to the adjacent C20 carbonyl group.

Disproportionation: This results in the simultaneous oxidation of the C21 aldehyde to a carboxylic acid and reduction of the C20 ketone to a hydroxyl group.

The intramolecular Cannizzaro reaction of the hydrated this compound is not stereospecific, leading to a mixture of products. The reaction results in the formation of four potential diastereomers of 17-Deoxy-20-Hydroxy-21-Oic Acid. nih.govsemanticscholar.org Studies on the analogous compound, betamethasone, have confirmed the formation of these degradants under solid-state thermal stress. nih.govresearchgate.net The structure of these diastereomers was elucidated using techniques such as LC-MS and various 1D and 2D NMR experiments. nih.govsemanticscholar.org The formation of these specific degradants is a key indicator of a degradation pathway initiated by the enol aldehyde intermediate. nih.gov

| Precursor Compound | Key Intermediate | Reaction Pathway | Final Products | Supporting Evidence |

|---|---|---|---|---|

| This compound | Hydrated Aldehyde (gem-diol) | Intramolecular Cannizzaro Reaction | 17-Deoxy-20-Hydroxy-21-Oic Acid Diastereomers | LC-MS, NMR, Mechanistic Studies nih.govsemanticscholar.org |

Other Chemical Reactivity of the Aldehyde Functional Group

Beyond the Cannizzaro reaction, the aldehyde functional group in this compound is susceptible to other chemical reactions common to aldehydes. These include oxidation and reduction reactions.

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid. This can occur under oxidative stress conditions, potentially leading to the formation of a 17-formoxyl impurity via a process like the Baeyer-Villiger oxidation. scirp.orgscirp.org

Reduction: The aldehyde can be reduced to a primary alcohol. This reaction is less common as a degradation pathway but is a standard chemical transformation for aldehydes.

Acetal Formation: In the presence of alcohols and an acid catalyst, the aldehyde can form an acetal. This reaction is generally reversible.

Degradation Under Stress Conditions (e.g., Thermal, Oxidative, Photolytic)

The stability of this compound, like its parent compounds, is significantly influenced by environmental factors such as heat, oxygen, and light.

Thermal Degradation: Corticosteroids are known to be sensitive to heat. nih.gov Thermal stress can accelerate the degradation pathways mentioned previously, such as the formation of 17-Deoxy-20-Hydroxy-21-Oic Acid diastereomers. nih.gov Studies on betamethasone dipropionate show that thermal degradation follows first-order kinetics and leads to deacylation and hydrolysis. nih.govresearchgate.net For beclomethasone (B1667900) derivatives, thermal stress can also promote the elimination of hydrogen chloride (HCl) from the 9,11-positions, leading to the formation of a 9,11-epoxide, which is a competing degradation pathway. nih.govnih.govresearchgate.net

Oxidative Degradation: The presence of oxygen can lead to oxidative degradation. Polymer systems exposed to thermo-oxidative conditions often show signs of degradation such as yellowing. mdpi.comresearchgate.net For corticosteroids, oxidation is a major degradation reaction. nih.gov The aldehyde group is particularly susceptible to oxidation, which can lead to the formation of carboxylic acid derivatives.

Photolytic Degradation: Exposure to light can also induce degradation. While specific photolytic pathways for this compound are not extensively detailed in the provided literature, many complex drug molecules are known to be light-sensitive, leading to the formation of various photoproducts.

| Stress Condition | Potential Degradation Pathway | Resulting Products/Changes |

|---|---|---|

| Thermal | - Intramolecular Cannizzaro Reaction

| - 17-Deoxy-20-Hydroxy-21-Oic Acid Diastereomers nih.gov |

| Oxidative | - Oxidation of the aldehyde group | - Carboxylic acid derivatives scirp.org |

| Photolytic | - Photodegradation | - Various unspecified photoproducts |

Q & A

Basic Research Questions

Q. How can Beclomethasone-17,20 21-Aldehyde and its metabolites be reliably quantified in biological matrices?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) with stability-indicating assays. Calibration curves should account for protein binding, as the active metabolite beclomethasone-17-monopropionate (17-BMP) exhibits 94–96% protein binding at concentrations of 1000–5000 pg/mL . Include internal standards (e.g., deuterated analogs) to correct for matrix effects. Sample preparation should involve enzymatic hydrolysis (e.g., esterase treatment) to differentiate between the parent compound and metabolites .

Q. What experimental protocols ensure reproducibility in synthesizing this compound?

- Methodological Answer : Follow pharmacopeial guidelines for steroid synthesis, including detailed documentation of reaction conditions (temperature, solvent purity, catalyst ratios). Characterize intermediates via nuclear magnetic resonance (NMR) to confirm stereochemistry, particularly the 21-aldehyde proton’s orientation (distinct singlet at 9.7 ppm in NMR) . Purity validation should involve melting point analysis, thin-layer chromatography (TLC), and high-resolution mass spectrometry (HRMS). For novel derivatives, provide full spectral data in supplementary materials .

Advanced Research Questions

Q. How can degradation kinetics of this compound in formulations be modeled?

- Methodological Answer : Apply first-order kinetic models to track degradation pathways. For example, monitor the conversion of the 21-aldehyde (k₁ ≈ 0.00576 day⁻¹) to the 17-carboxylic acid (k₂ ≈ 0.456 day⁻¹) using accelerated stability studies under varying oxygen and trace metal conditions. Use LC-MS isotope experiments (e.g., ¹⁸O₂ labeling) to confirm oxidative mechanisms . Include chelating agents (e.g., EDTA) and antioxidants (e.g., sodium metabisulfite) in formulations to suppress metal-catalyzed degradation .

Q. What strategies mitigate metabolic interference when comparing anti-inflammatory efficacy across Beclomethasone derivatives?

- Methodological Answer : Standardize in vitro assays using human lung or liver microsomes to account for esterase-mediated activation (e.g., conversion of dipropionate prodrugs to 17-BMP). Use equipotent doses based on glucocorticoid receptor binding affinity (e.g., adjust for differences in 17-BMP’s potency vs. parent compounds). Validate outcomes with histopathological assessments of nasal mucosa biopsies to confirm localized anti-inflammatory effects without systemic absorption .

Q. How can stereochemical conformation and stability of this compound be resolved experimentally?

- Methodological Answer : Employ NMR spectroscopy to detect deshielding effects (e.g., downfield shifts at 4.1–4.4 ppm for 20α protons) and nuclear Overhauser effect (NOE) experiments to determine spatial proximity of functional groups. For crystallographic confirmation, use X-ray diffraction with halogenated derivatives to enhance resolution. Computational modeling (DFT calculations) can predict stability of epimers under physiological conditions .

Q. What quality control measures are critical for batch-to-batch consistency in research-grade Beclomethasone analogs?

- Methodological Answer : Implement rigorous analytical protocols, including peptide content analysis (for salt/water content) and solubility profiling. For sensitive bioassays, request additional validations such as residual trifluoroacetic acid (TFA) quantification (<1%) to avoid cytotoxicity. Cross-reference with certified standards (e.g., USP Reference Standards) for purity verification .

Methodological Best Practices

- Data Documentation : Adhere to ICMJE guidelines for reporting experimental details, including reagent purity (CAS numbers), storage conditions, and instrument calibration. Reference primary literature for established protocols .

- Ethical Reproducibility : Provide raw data (e.g., kinetic constants, NMR spectra) in supplementary files with hyperlinks to ensure transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.